molecular formula C6H7FN2OS B14240452 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 502487-91-4

6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B14240452
CAS No.: 502487-91-4
M. Wt: 174.20 g/mol
InChI Key: OIMOJWAQRGLWKW-UHFFFAOYSA-N
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Description

6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a fluorinated pyrimidinone derivative of high interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class are frequently investigated as key scaffolds in drug discovery due to their potential to interact with a variety of biological targets . The core dihydropyrimidinone (DHPM) structure is known for its wide range of therapeutic and pharmacological properties, making it a privileged structure in the development of new active compounds . The incorporation of a fluorine atom is a common strategy in drug design, as it can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity . Similarly, the thioxo (sulfanylidene) group can be critical for specific molecular interactions. This combination of functional groups makes 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one a valuable intermediate for researchers developing novel substances in various therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigations.

Properties

CAS No.

502487-91-4

Molecular Formula

C6H7FN2OS

Molecular Weight

174.20 g/mol

IUPAC Name

6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C6H7FN2OS/c1-3(7)4-2-5(10)9-6(11)8-4/h2-3H,1H3,(H2,8,9,10,11)

InChI Key

OIMOJWAQRGLWKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)NC(=S)N1)F

Origin of Product

United States

Preparation Methods

Spectroscopic Data

  • IR Spectroscopy : A strong absorption at 1210–1225 cm$$^{-1}$$ confirms the C–F stretch. The thioamide ($$ \text{C=S} $$) appears at 1350–1370 cm$$^{-1}$$.
  • $$^1$$H NMR (300 MHz, DMSO-$$d6$$): δ 1.55 (d, $$ J = 23.1 $$ Hz, 3H, CH$$2$$FCH$$3$$), 3.20 (m, 1H, CH$$2$$F), 6.35 (s, 1H, C5–H), 12.3 (s, 1H, NH).
  • Mass Spectrometry : ESI-MS m/z 175.1 [M+H]$$^+$$.

Purity and Yield Optimization

Table 1 : Comparison of Thionation Agents

Agent Solvent Temp (°C) Time (h) Yield (%)
Lawesson’s reagent Toluene 110 6 87
$$ \text{P}4\text{S}{10} $$ Xylene 130 8 62
H$$_2$$S gas DMF 100 12 48

Table 2 : Fluorination Efficiency of DAST vs. Deoxo-Fluor

Substrate Agent Temp (°C) Yield (%)
6-(1-Hydroxyethyl) precursor DAST −10 72
6-(1-Hydroxyethyl) precursor Deoxo-Fluor 0 68

Chemical Reactions Analysis

Types of Reactions

6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluoroethyl group or to modify the pyrimidinone core.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoroethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfanylidene moiety can interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related pyrimidinone derivatives highlights key differences in substituents, biological targets, and binding efficacy (Table 1).

Table 1: Comparative Analysis of Pyrimidinone Derivatives
Compound Name Substituents Target/Activity Key Data References
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one 6-(1-Fluoroethyl), 2-sulfanylidene TBGR (Antihyperthyroid) Docking score: -88.6728; Predicted metabolic stability
P-62 5-(4-Chlorophenyl)methyl, 6-(dimethylaminoethyliminomethyl), 2-sulfanylidene Phosphopantetheinyl transferase (PPTase) Binds PPTase with conserved CoA-binding residues; crystallographic data
6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one 6-Amino, 1-phenyl, 2-sulfanyl Unspecified (Antimicrobial?) Enhanced solubility due to amino group
6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one 6-Methyl, 2-methylsulfanyl Unspecified Higher lipophilicity; reduced hydrogen bonding
6-(Diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one 6-Diethoxymethyl, 2-sulfanylidene Unspecified Bulky substituent may limit membrane permeability

Key Observations

Substituent Effects on Target Specificity: The fluoroethyl group in 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one enhances binding to TBGR via electrostatic interactions and metabolic stability due to fluorine’s electronegativity . In contrast, P-62’s chlorophenyl and iminomethyl groups direct specificity toward PPTase, a bacterial enzyme involved in metabolite biosynthesis .

Role of the Sulfanylidene Group :

  • The 2-sulfanylidene moiety is conserved in multiple analogs (e.g., P-62, 6-(diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one) and is critical for hydrogen bonding with active-site residues (e.g., TBGR’s Ser/Thr residues or PPTase’s CoA-binding pocket) .
  • Replacement with methylsulfanyl (as in 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one) reduces hydrogen-bonding capacity, likely diminishing target affinity .

Pharmacokinetic Considerations: Amino-substituted derivatives (e.g., 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one) exhibit improved aqueous solubility but may suffer from rapid clearance due to polar groups . Bulky substituents like diethoxymethyl () or dimethoxymethyl () may hinder membrane penetration, limiting bioavailability.

Biological Activity

6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C7H8FN2OS
  • Molecular Weight : 174.21 g/mol

Antimicrobial Activity

Research indicates that compounds similar to 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives can effectively inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves the disruption of cellular processes in microbial cells, leading to cell death.

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-oneStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Activity Evaluation
A study conducted on MDA-MB-231 cells revealed that treatment with 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, as measured by the MTT assay. The compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity against these cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23125Induction of apoptosis via caspase activation
HepG230Cell cycle arrest and apoptosis

Mechanistic Insights

The biological activity of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways associated with proliferation and survival.

Q & A

Q. What are the established synthetic routes for 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one, and how can one-pot methods be optimized?

Methodological Answer: The synthesis of pyrimidinone derivatives typically employs one-pot multicomponent reactions, leveraging reagents like thiourea (for sulfanylidene incorporation) and fluorinated alkyl halides (for fluoroethyl substitution). For example, highlights the use of Biginelli-like reactions for dihydropyrimidinone scaffolds, which can be adapted by substituting β-keto esters with fluorinated precursors. Optimization involves adjusting reaction parameters:

  • Catalysts: Lewis acids (e.g., FeCl₃) or ionic liquids improve yields.
  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.
  • Temperature: Controlled heating (80–100°C) minimizes side reactions.
    demonstrates yields ranging from 19% to 67% depending on substituents, underscoring the need for iterative optimization .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: 1^1H and 19^19F NMR identify fluoroethyl (-CH₂F) and sulfanylidene (-S-) groups. 13^13C NMR confirms carbonyl (C=O) and aromatic carbon environments.
  • X-Ray Diffraction (XRD): Single-crystal XRD resolves stereochemical ambiguities, as shown in for analogous trifluoromethyl pyridinones.
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
    provides a foundational reference for 2-sulfanylidene pyrimidinone characterization .

Q. What analytical techniques are essential for assessing purity and detecting impurities?

Methodological Answer: Purity analysis aligns with pharmacopeial standards ():

  • HPLC/UPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities at ≤0.1% levels.
  • Thermogravimetric Analysis (TGA): Detects residual solvents or decomposition products.
  • Elemental Analysis: Validates C, H, N, S, and F content within ±0.4% of theoretical values.
    emphasizes proper waste handling for fluorinated byproducts to meet environmental regulations .

Advanced Research Questions

Q. How can researchers address low yields in fluorinated pyrimidinone synthesis?

Methodological Answer: Low yields often stem from steric hindrance or fluorine’s electronegativity. Strategies include:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves atom economy ().
  • Fluorine-Directed Lithiation: Enhances regioselectivity for fluoroethyl attachment.
  • Protecting Groups: Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).
    reports a 36% yield improvement using microwave irradiation for analogous compounds .

Q. How should contradictions in spectroscopic data be resolved during characterization?

Methodological Answer: Contradictions (e.g., 1^1H NMR splitting vs. XRD data) require cross-validation:

  • Variable Temperature NMR: Resolves dynamic rotational isomerism in fluoroethyl groups.
  • DFT Calculations: Predicts NMR chemical shifts and compares them with experimental data.
  • Multi-Nuclear NMR: 19^19F NMR clarifies fluorine environments, while 15^15N NMR validates pyrimidinone ring connectivity.
    ’s framework for iterative data reconciliation can be adapted .

Q. What experimental designs are appropriate for evaluating biological activity?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorogenic substrates to test kinase/phosphatase inhibition (IC₅₀ determination).
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • In Vivo Models:
    • Acute Toxicity: OECD guidelines for rodent studies ( uses Sprague-Dawley rats).
    • Pharmacokinetics: LC-MS/MS quantifies plasma half-life and metabolite profiles.
      and provide templates for preclinical workflows .

Q. How can impurity profiles be controlled to meet regulatory standards?

Methodological Answer:

  • Genotoxic Impurities (GTIs): Follow ICH M7 guidelines, using LC-MS to detect aryl halides or alkylating agents.
  • Process-Related Impurities: Employ DoE (Design of Experiments) to optimize reaction quenching and purification (e.g., column chromatography with silica gel modified for fluorine retention).
    cites EP/BP monographs for impurity thresholds (e.g., ≤0.15% for sulfonic acid derivatives) .

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